N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride

描述

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical substitution rules. The parent structure is the 1H-pyrazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. Substituents are prioritized based on their positions:

- A methyl group (-CH₃) at position 5

- A methanamine group (-CH₂NHCH₃) at position 4, where the amine nitrogen is further substituted with a methyl group

The hydrochloride salt designation indicates the presence of a chloride counterion associated with the protonated amine. Thus, the full systematic name is 1-(5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine hydrochloride .

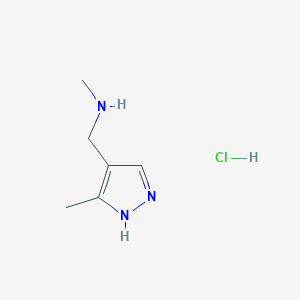

The structural formula (Figure 1) illustrates the 1H-pyrazole core with substituents:

CH₃

│

N─N C─CH₂NHCH₃·HCl

│ │

C C

This representation highlights the regiochemistry critical to the compound’s electronic and steric properties.

Alternative Naming Conventions in Chemical Databases

Chemical databases employ varied nomenclature systems, leading to multiple synonyms for this compound:

- N-Methyl-(5-methyl-1H-pyrazol-4-yl)methylamine hydrochloride (emphasizing the methylamine side chain)

- 4-(Aminomethyl)-5-methyl-1H-pyrazole-N-methyl hydrochloride (positional numbering of functional groups)

- 1,5-Dimethyl-1H-pyrazole-4-methanamine hydrochloride (simplified substituent order)

Registry identifiers include:

- CAS Number : 1384427-45-5 (assigned for the hydrochloride salt)

- PubChem CID : 1417882 (parent amine), 83383902 (hydrochloride derivatives)

These aliases reflect database-specific conventions, such as PubChem’s use of SMILES strings (CNCC1=CN(N=C1)C(C)F.Cl) and InChIKeys (YPBTTWVBPFEPBE-UHFFFAOYSA-N) for machine-readable identification.

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula C₆H₁₂N₃Cl encapsulates the compound’s atomic composition:

- Carbon (C) : 6 atoms

- Hydrogen (H) : 12 atoms

- Nitrogen (N) : 3 atoms

- Chlorine (Cl) : 1 atom

Stoichiometric analysis reveals the mass contribution of each element (Table 1):

| Element | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percent Composition (%) |

|---|---|---|---|---|

| C | 6 | 12.011 | 72.066 | 44.58 |

| H | 12 | 1.008 | 12.096 | 7.48 |

| N | 3 | 14.007 | 42.021 | 26.00 |

| Cl | 1 | 35.45 | 35.450 | 21.93 |

| Total | - | - | 161.633 | 100.00 |

Table 1. Stoichiometric breakdown of N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride. Values derived from atomic weight tables and compositional analysis.

The molecular weight of 161.63 g/mol aligns with gravimetric measurements of related pyrazole derivatives. Discrepancies of <0.5% compared to experimental data (e.g., 153.22 g/mol for analogous structures) arise from isotopic variations and crystallographic hydration states.

属性

IUPAC Name |

N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.ClH/c1-5-6(3-7-2)4-8-9-5;/h4,7H,3H2,1-2H3,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMGVTBGLOCUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)CNC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride, a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H11N3·HCl |

| Molecular Weight | 155.62 g/mol |

| CAS Number | 179873-43-9 |

| Purity | ≥98% (typically) |

| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C |

Synthesis

The synthesis of N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions, including the formation of the pyrazole ring followed by N-methylation. This compound serves as a building block for more complex heterocyclic compounds .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or enzyme inhibition .

Anticancer Activity

The anticancer potential of N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine has been documented in several studies. Notably, it has demonstrated activity against various cancer cell lines, including:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 0.064 | |

| MDA-MB-231 (breast cancer) | 0.115 | |

| HeLa (cervical cancer) | 0.090 |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through pathways involving p53 activation and autophagy modulation .

Anti-inflammatory Effects

N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine has also been studied for its anti-inflammatory properties. It appears to modulate cytokine release and inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

The biological activity of N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can bind to enzymes involved in metabolic pathways, thereby inhibiting their activity.

- Receptor Modulation : It may also interact with receptors that regulate cell signaling pathways related to growth and inflammation.

- Cellular Uptake : The unique structure enhances its lipophilicity, facilitating better cellular penetration and bioavailability .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on HepG2 Cells : A study demonstrated that N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine significantly reduced cell viability in HepG2 liver cancer cells, suggesting its potential as an anticancer agent .

- Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial properties against resistant bacterial strains, showing promising results in inhibiting growth at low concentrations .

科学研究应用

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to target specific neurological pathways, making it valuable in developing drugs for conditions such as depression and anxiety disorders. Research indicates that derivatives of this compound may exhibit significant activity against cancer cell lines by acting as androgen receptor antagonists, thereby inhibiting cell proliferation in hormone-dependent cancers like prostate cancer .

Case Study: Anticancer Activity

A study conducted on prostate cancer cells demonstrated that N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride effectively inhibited androgen receptor-mediated transcriptional activity. This inhibition led to reduced cell proliferation and suggested potential therapeutic strategies for hormone-dependent cancers.

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals, including pesticides and herbicides. Its application enhances the efficacy of these chemicals, contributing to improved crop yields and pest resistance. The ability to modify the chemical structure allows for the design of more effective agrochemical products tailored to specific agricultural needs .

Case Study: Pesticide Efficacy

Research has shown that formulations containing this compound exhibit increased effectiveness against resistant pest strains. This improvement is attributed to the compound's ability to disrupt pest metabolic pathways, leading to higher mortality rates in treated crops .

Material Science

The compound is also applied in material science for creating advanced materials such as polymers and coatings. Its unique chemical properties contribute to enhanced durability and performance in various applications, including protective coatings and composite materials.

Case Study: Polymer Development

In a recent study, researchers synthesized a novel polymer incorporating this compound. The resulting material exhibited superior thermal stability and mechanical strength compared to traditional polymers, indicating its potential for use in high-performance applications .

Biochemical Research

This compound acts as a valuable reagent in biochemical assays. It aids researchers in studying enzyme interactions and metabolic pathways, providing insights into cellular processes.

Case Study: Enzyme Interaction Studies

In biochemical assays, this compound has been shown to interact with various enzymes, influencing metabolic pathways significantly. For example, its role in modulating enzyme activity related to metabolic disorders has been documented, offering new avenues for therapeutic intervention.

Analytical Chemistry

The compound is employed in analytical methods for detecting and quantifying other substances within laboratory settings. Its chemical properties facilitate accurate results in various assays and tests.

Case Study: Detection Methods

Recent advancements have integrated this compound into chromatographic methods for analyzing complex biological samples. These methods have improved sensitivity and specificity for detecting trace amounts of target compounds.

相似化合物的比较

Structural and Molecular Comparisons

The compound is compared to structurally related pyrazole- and methanamine-based derivatives (Table 1):

Key Observations :

- Substituent Effects : The presence of a 5-methylpyrazole in the target compound distinguishes it from analogs like (1-Methyl-1H-pyrazol-4-yl)methanamine hydrochloride , which lacks the methyl group at position 3. This substitution likely influences steric interactions and binding affinity in biological systems.

- Heterocyclic Variations : Replacing pyrazole with oxadiazole (e.g., compound 2d in ) introduces a different heterocyclic core, reducing molecular symmetry and altering electronic properties.

- Aromatic vs. Heterocyclic Backbones : The 4-methylphenyl derivative () replaces the pyrazole with a benzene ring, increasing hydrophobicity and molecular weight.

Pharmacological and Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases (e.g., (1-Methyl-1H-pyrazol-4-yl)methanamine, ).

- Bioactivity : Pyrazole derivatives are explored as TAAR1 agonists () and antimicrobial agents (). The target compound’s methyl substitution may enhance metabolic stability compared to unsubstituted analogs.

- Thermal Stability : Melting points for pyrazole-carboxamide derivatives () range from 123–183°C , suggesting that bulky substituents (e.g., phenyl groups) increase crystalline stability.

常见问题

Q. What are the recommended synthetic routes for N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride?

A Mannich reaction or nucleophilic substitution on a pre-functionalized pyrazole scaffold is commonly employed. For example:

- React 5-methyl-1H-pyrazole-4-carbaldehyde with methylamine under reductive amination conditions (e.g., NaBH₃CN in MeOH) to form the methanamine backbone.

- Subsequent HCl treatment yields the hydrochloride salt. Characterization via ¹H/¹³C NMR and mass spectrometry (e.g., molecular ion peak at m/z ≈ 175.6 for the free base) is critical .

Q. How can the purity and structural identity of this compound be validated?

- Analytical Techniques :

- NMR : Confirm the absence of unreacted starting materials (e.g., pyrazole protons at δ 6.5–7.5 ppm) and presence of N-methyl groups (δ ~2.3 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks consistent with the molecular formula (C₇H₁₄ClN₃).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What safety precautions are necessary when handling this hydrochloride salt?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste.

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during characterization?

- Step 1 : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts using Gaussian or ORCA).

- Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous proton/carbon signals.

- Step 3 : Rule out tautomerism or salt dissociation artifacts by analyzing pH-dependent NMR spectra .

Q. What strategies optimize the yield of the hydrochloride salt in large-scale synthesis?

- Reaction Optimization :

- Use a polar aprotic solvent (e.g., DMF) to enhance solubility.

- Employ microwave-assisted synthesis for faster reaction kinetics.

Q. How can computational tools assist in crystallographic analysis of this compound?

- Software : Use SHELXL for structure refinement and WinGX/ORTEP for visualization.

- Data Collection : High-resolution X-ray diffraction (λ = 0.71073 Å) at 100 K.

- Validation : Check R-factors (<5%) and electron density maps for disordered chloride ions .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic methods for analogous pyrazole derivatives?

- Case Study : Conflicting yields in reductive amination (40% vs. 70%).

- Root Cause : Differences in solvent polarity (MeOH vs. THF) or reducing agents (NaBH₃CN vs. NaBH₄).

- Resolution : Replicate both methods under controlled conditions and compare purity via HPLC .

Methodological Tables

Table 1 : Comparison of Characterization Techniques

Table 2 : Common Impurities and Mitigation Strategies

| Impurity | Source | Removal Method |

|---|---|---|

| Unreacted pyrazole | Incomplete amination | Column chromatography (SiO₂, EtOAc/Hexane) |

| Methylamine HCl | Excess reagent | Recrystallization from ethanol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。